Dipotassium naphthalene-2,6-dicarboxylate is the dipotassium salt of naphthalene-2,6-dicarboxylic acid. This compound serves as a valuable precursor for synthesizing various materials, including polymers like poly(ethylene naphthalene-2,6-dicarboxylate) (PEN) [, ], metal-organic frameworks (MOFs) [, , , ], and other organic compounds [].
Dipotassium naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C10H6(CO2K)2. It is the dipotassium salt of naphthalene-2,6-dicarboxylic acid, characterized as a colorless solid. This compound belongs to the class of naphthalene derivatives and is notable for its applications in various scientific and industrial fields, including materials science and energy storage technologies. Its synthesis typically involves the neutralization of naphthalene-2,6-dicarboxylic acid with potassium hydroxide, resulting in a compound that serves as a precursor in the production of high-performance polyesters and other advanced materials .
The synthesis of dipotassium naphthalene-2,6-dicarboxylate generally follows a straightforward route involving the reaction between naphthalene-2,6-dicarboxylic acid and potassium hydroxide. The reaction can be represented by the following equation:
This reaction typically occurs in an aqueous medium, where the product is isolated through evaporation of the solvent followed by crystallization .
In industrial settings, the production of naphthalene-2,6-dicarboxylic acid, which is a precursor to dipotassium naphthalene-2,6-dicarboxylate, often employs catalytic oxidation methods. One common method involves the oxidative carbonylation of alkylnaphthalenes using palladium salts in the presence of reoxidizers .
Dipotassium naphthalene-2,6-dicarboxylate has a distinct molecular structure characterized by two carboxylate groups attached to a naphthalene ring. The structural representation can be visualized as follows:
The arrangement of these functional groups contributes to its chemical reactivity and potential applications in various fields .
Dipotassium naphthalene-2,6-dicarboxylate can undergo several significant chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions applied. For instance, oxidation typically yields naphthalene-2,6-dicarboxylic acid while reduction may produce naphthalene-2,6-dimethanol .
The mechanism by which dipotassium naphthalene-2,6-dicarboxylate exerts its effects is primarily attributed to its carboxylate groups. These groups act as electrochemically active sites that participate in redox reactions. In applications such as potassium-ion batteries, dipotassium naphthalene-2,6-dicarboxylate exhibits a two-electron redox mechanism that facilitates the storage and release of potassium ions .
Relevant analyses indicate that dipotassium naphthalene-2,6-dicarboxylate possesses properties that make it suitable for various applications in polymer chemistry and energy storage systems .
Dipotassium naphthalene-2,6-dicarboxylate has several notable applications across different scientific fields:
The primary classical route to dipotassium naphthalene-2,6-dicarboxylate (2,6-NDA-K₂) proceeds through the carboxylative rearrangement of 1,8-naphthalic anhydride. This method, pioneered by Raecke and Schirp, involves dissolving commercial 1,8-naphthalic anhydride in aqueous potassium hydroxide (66.5 g, 85%) at 60–70°C to form a deep-brown solution [1]. The pH is meticulously adjusted to neutrality (pH 7) using hydrochloric acid and KOH, followed by sequential treatments with decolorizing carbon to remove organic impurities. Filtration yields a purified solution, which is concentrated to ~180 ml and precipitated by adding 800 ml methanol under vigorous stirring at 0–5°C. This step isolates dipotassium naphthalate as a cream-colored solid (130–135 g, 88–92% yield) [1] [5].
A subsequent thermal carboxylation transforms this intermediate. The dried dipotassium naphthalate is ground with anhydrous cadmium chloride (4 g catalyst per 100 g salt) and loaded into a rockable autoclave. After evacuating oxygen, the vessel is pressurized with carbon dioxide (30 atm) and heated to 400–430°C for 1.5 hours (final pressure: ~90 atm). The resulting solid is dissolved in water, treated with decolorizing carbon, filtered, and acidified with HCl to pH 1 to precipitate crude 2,6-naphthalenedicarboxylic acid (42–45 g, 57–61%). Neutralization with potassium hydroxide quantitatively generates the dipotassium salt [1] [8].
Table 1: Key Parameters in Classical 1,8-Naphthalic Anhydride Rearrangement
Step | Reaction Conditions | Key Observations |
---|---|---|
Salt Formation | 60–70°C, pH 7 adjustment | Requires strict pH control to avoid hydrolysis |
Methanol Precipitation | 0–5°C, 150 mm Hg drying | Removes mono-potassium salt impurities |
Carboxylation | 400–430°C, 90 atm CO₂, CdCl₂ catalyst | Oxygen exclusion critical; autoclave scaling challenges |
Acid Purification | Hot water washing, ethanol rinses | Prevents "bumping" in acidic slurry |
Industrial processes leverage alkali metal-mediated disproportionation to bypass isomer purification. Here, potassium naphthoate salts (e.g., from 2-naphthoic acid) undergo thermal rearrangement (300–450°C) in an inert atmosphere, yielding an equimolar mixture of naphthalene and dipotassium naphthalene-2,6-dicarboxylate [4] [7]. Catalytic quantities of potassium carbonate (K₂CO₃) or potassium formate (HCOOK) accelerate this reaction by facilitating electron transfer between carboxylate anions. For example, heating potassium 2-naphthoate with 5 mol% K₂CO₃ at 380°C under CO₂ achieves 2,6-NDA-K₂ yields exceeding 70% [7] [10].
Modern integrated plants combine this with oxidation of methylnaphthalenes. Impure methylnaphthalene streams (from coal tar or petroleum refining) are oxidized to naphthoic acids, which directly feed disproportionation reactors. This eliminates the need for isolating crystalline intermediates, reducing costs [2] [10]:
2 Ar-COOK → Ar-H + KOOC-Ar'-COOK (Ar = naphthyl; Ar' = 2,6-naphthalene)
Transition metals enhance selectivity and lower operating temperatures. Cadmium chloride (CdCl₂) remains historically significant, enabling carboxylation at 400–430°C [1]. However, due to cadmium’s toxicity, alternatives like zinc oxide (ZnO) and cesium carbonate (Cs₂CO₃) have emerged. Cs₂CO₃ permits carboxylation below 350°C by stabilizing the naphthalene dianion intermediate [4] [7].
For oxidized precursors, cobalt-manganese catalysts enable direct synthesis. 2,6-Diisopropylnaphthalene undergoes aerobic oxidation in acetic acid with Co(OAc)₂/Mn(OAc)₂ and bromide promoters (e.g., HBr) at 150–200°C. This yields crude 2,6-NDA, converted to the dipotassium salt via KOH neutralization [2] [6]. Catalytic systems require bromine radicals to abstract benzylic hydrogens, forming intermediates susceptible to O₂ attack.
Table 2: Transition Metal Catalysts for 2,6-NDA-K₂ Synthesis
Catalyst System | Temperature Range | Substrate | Yield | Limitations |
---|---|---|---|---|
CdCl₂ | 400–430°C | Dipotassium naphthalate | 57–61% | Toxicity; reactor corrosion |
ZnO/Cs₂CO₃ | 300–350°C | Potassium 2-naphthoate | 65–70% | High cesium cost |
Co/Mn/Br (HBr) | 150–200°C | 2,6-Diisopropylnaphthalene | 85–90% | Bromide corrosion; solvent decomposition |
Isomerization routes address the scarcity of 2,6-substituted feedstocks. Sulfonate/carboxylate interchange converts cheaper isomers: 2,6-naphthalenedinitrile is synthesized by fusing dipotassium 2,6-naphthalenedisulfonate with potassium cyanide (KCN) at 300°C. Hydrolysis (H₂O/H⁺) then affords 2,6-NDA [1] [5]. However, cyanide handling limits scalability.
Modern approaches exploit zeolite-catalyzed alkylation. Naphthalene reacts with isopropanol over aluminum-doped bimodal mesoporous sieves (Al-BMMs) to yield 2,6-diisopropylnaphthalene (2,6-DIPN). Subsequent oxidation (O₂/Co-Mn-Br catalyst) gives 2,6-NDA, neutralized to 2,6-NDA-K₂ [6]:
Naphthalene + 2 (CH₃)₂CHOH → 2,6-DIPN → Oxidation → 2,6-NDA → KOH → 2,6-NDA-K₂
Selectivity hinges on the catalyst’s pore geometry. Al-BMMs enhance 2,6-DIPN formation (60–65% selectivity) by sterically favoring linear alkylation over bulky 1,2- or 1,6-isomers [6].
Table 3: Isomer Distribution in Naphthalene Alkylation Products
Catalyst Type | 2,6-DIPN Selectivity | Major Co-products | Temperature |
---|---|---|---|
Al-BMMs | 60–65% | 2,7-DIPN (20%); 1,6-DIPN (10%) | 200–250°C |
Conventional Zeolites | 30–40% | 1,2-DIPN (40%); 1,6-DIPN (25%) | 200–250°C |
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